2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Overview
Description
2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that features an indole core linked to a piperazine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.
Coupling Reaction: The indole core is then coupled with the piperazine ring using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Methoxyphenyl Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole core can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole and piperazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole core is known to interact with various biological targets, while the piperazine ring can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone: Similar structure with a chlorophenyl group instead of a methoxyphenyl group.
2-(1H-indol-3-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone: Similar structure with a fluorophenyl group instead of a methoxyphenyl group.
Uniqueness
The presence of the methoxy group in 2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone may confer unique electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-26-18-8-6-17(7-9-18)23-10-12-24(13-11-23)21(25)14-16-15-22-20-5-3-2-4-19(16)20/h2-9,15,22H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVFDMKYCLQRSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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